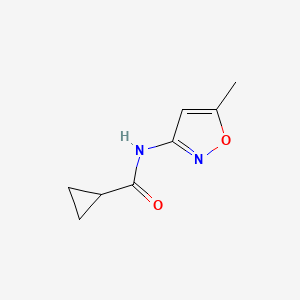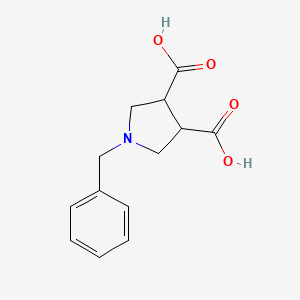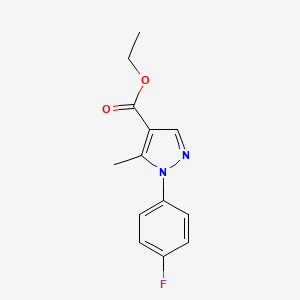
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of pyrazole derivatives is in corrosion inhibition. Specifically, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) demonstrated exceptional corrosion inhibition properties on mild steel, with an efficiency of 98.8% at 100 mg/L. This was achieved through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies. The surface morphology of the mild steel was further analyzed using scanning electron microscopy (SEM) and atomic force microscopy (AFM), which confirmed the formation of a protective film. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) provided insights into the donor–acceptor relationship between the inhibitor molecules and the metal surface, aligning well with experimental results (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis
Another significant application is in the structural analysis of pyrazole derivatives. Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure was elucidated through single crystal X-ray diffraction, confirming its crystal system and intermolecular interactions. This comprehensive analysis also included spectral methods like Fourier Transform Infrared (IR), UV-visible (UV-Vis), and NMR spectroscopy, providing a complete characterization of the compound and its electronic structure through DFT studies (Viveka et al., 2016).
Fluorescent Molecule Synthesis
Additionally, the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds exhibited novel fluorescent properties, suggesting its potential as an attractive fluorophore due to its strong fluorescence intensity compared to its methyl analogue. This property could have significant applications in materials science and bioimaging (Yan‐Chao Wu et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHUUEYONFRPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

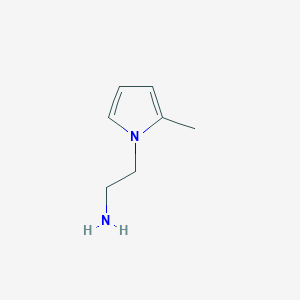
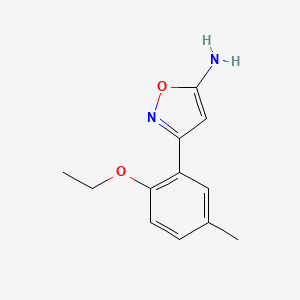

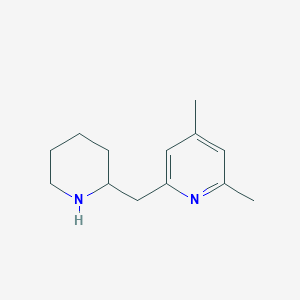
![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)
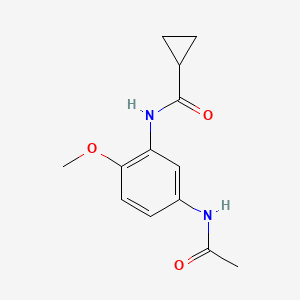



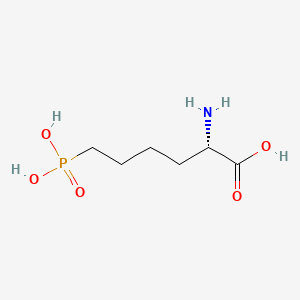
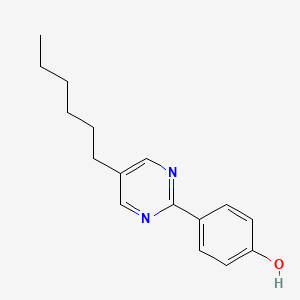
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1637051.png)
